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Cat. No.: B611117 Get Quote

A Note on Data Availability: Publicly available scientific literature and regulatory documents

contain extensive information on the pharmacokinetics and metabolism of Tafluprost, an

isopropyl ester prodrug of Tafluprost acid. However, specific, detailed quantitative data and

dedicated metabolism studies on its derivative, Tafluprost ethyl amide, are not readily

available in the public domain. This guide provides a comprehensive overview of the well-

documented pharmacokinetics and metabolism of Tafluprost, which is anticipated to share a

similar metabolic fate to Tafluprost ethyl amide, ultimately being converted to the active

metabolite, Tafluprost acid. General characteristics of ethyl amides of prostaglandins suggest

they may have increased lipid solubility, potentially enhancing tissue uptake. One publication

suggests that the molecular structure of Tafluprost ethyl amide has been optimized, which

could improve its corneal permeability and tissue affinity compared to Tafluprost, though

quantitative data to confirm this is not provided[1].

Introduction
Tafluprost is a fluorinated prostaglandin F2α analog used in the treatment of open-angle

glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is rapidly hydrolyzed in

the eye to its biologically active metabolite, Tafluprost acid. Tafluprost ethyl amide is a

derivative of Tafluprost, also utilized in ophthalmic solutions for reducing intraocular pressure

and in cosmetic formulations for eyelash growth enhancement[1][2][3]. The primary mechanism

of action for reducing intraocular pressure is an increase in the uveoscleral outflow of aqueous
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humor, mediated by the selective agonist activity of Tafluprost acid on the prostanoid FP

receptor[4][5][6][7][8].

Pharmacokinetics
The pharmacokinetic profile of Tafluprost has been extensively studied in both animal models

and humans. Following topical ocular administration, Tafluprost is absorbed through the cornea

and undergoes rapid hydrolysis to Tafluprost acid.

Absorption
Prodrug Absorption: Tafluprost, as an ester prodrug, is more lipophilic than its active acid

form, facilitating its absorption through the cornea[6][9].

Rapid Conversion: Following absorption, it is quickly hydrolyzed by esterases in the cornea

to the pharmacologically active Tafluprost acid[4][6][9][10]. The intact prodrug is not detected

in the systemic circulation[11].

Systemic Exposure: Systemic exposure to Tafluprost acid following ocular administration is

very low. In healthy volunteers receiving a 0.0015% Tafluprost ophthalmic solution, peak

plasma concentrations (Cmax) of Tafluprost acid are reached at a median time (Tmax) of 10

minutes[4][5][6][7][8]. Plasma concentrations are typically below the lower limit of

quantification (10 pg/mL) within 30 minutes of administration[5][6][7][12].

Distribution
Ocular Distribution: In animal studies, the highest concentrations of radioactivity following

administration of radiolabeled Tafluprost were found in the cornea and conjunctiva[6]. High

concentrations were also observed in the iris, ciliary body, and aqueous humor[11].

Tafluprost acid was the primary radioactive component found in these ocular tissues for at

least 8 hours post-dose in rats[11].

Plasma Protein Binding: The binding of Tafluprost acid to human serum albumin is high, at

over 99%[4].

Distribution into Milk: Animal studies have shown that radiolabeled Tafluprost and/or its

metabolites are excreted in milk[7][8]. It is not known if this occurs in humans.
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Metabolism
The metabolism of Tafluprost is a two-step process initiated by the hydrolysis of the ester

prodrug, followed by systemic metabolism of the active Tafluprost acid.

Hydrolysis: Tafluprost is hydrolyzed by esterases, primarily in the cornea, to its active

metabolite, Tafluprost acid[4][6][9][10].

Systemic Metabolism: Tafluprost acid is further metabolized systemically via fatty acid β-

oxidation and phase II conjugation (glucuronidation)[4][5][6][8]. In vitro studies have indicated

that Tafluprost acid is not metabolized by major human cytochrome P450 (CYP450)

enzymes[4]. The primary metabolite identified after β-oxidation is the 1,2,3,4-tetranor

Tafluprost acid[6].

Excretion
Route of Excretion: Studies in rats have shown that excretion occurs through both urine and

feces. There is a noted gender difference in rats, with males excreting a higher proportion in

feces due to greater biliary excretion (50% of the dose in males vs. 33% in females)[11]. In

male rats, the primary route of excretion was observed to be into the feces[6].

Human Excretion Data: Formal studies evaluating the major routes of drug excretion in

humans have not been submitted to regulatory agencies[4].

Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative pharmacokinetic parameters for Tafluprost

acid following the administration of a 0.0015% Tafluprost ophthalmic solution to healthy human

volunteers.

Table 1: Pharmacokinetic Parameters of Tafluprost Acid in Healthy Humans

Parameter Day 1 Day 8 Reference

Cmax (pg/mL) 26 27 [5][7][8][12]

Tmax (minutes) 10 (median) 10 (median) [4][5][7][8]

AUC (pg*min/mL) 394 432 [5][6][7][8]
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Table 2: Summary of ADME Properties of Tafluprost

ADME Parameter Finding Species Reference

Absorption
Rapid absorption

through the cornea.
Humans, Rats [4][6][9][11]

Ocular absorption of

radioactivity was

approximately 75%.

Rats [9][11]

Distribution

Highest

concentrations in

cornea and

conjunctiva.

Rats [6][11]

>99% bound to

human serum

albumin.

In vitro [4]

Metabolism

Hydrolyzed to

Tafluprost acid in the

eye.

Humans, Rats [4][6][9][11]

Tafluprost acid

undergoes β-oxidation

and phase II

conjugation.

Humans [4][5][6][8]

Not metabolized by

major CYP450

enzymes.

In vitro [4]

Excretion
Excreted in urine and

feces.
Rats [6][11]

Biliary excretion: 50%

in males, 33% in

females.

Rats [11]
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Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

findings. Below are summaries of typical experimental protocols used in the study of Tafluprost

pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Study in Humans
Study Design: A typical study involves the administration of a single daily drop of 0.0015%

Tafluprost ophthalmic solution to healthy volunteers for a set period (e.g., 8 days)[4].

Sample Collection: Blood samples are collected at predetermined time points before and

after drug administration on the first and last day of the study.

Bioanalysis: Plasma concentrations of Tafluprost acid are quantified using a validated liquid

chromatography with tandem mass spectrometry (LC-MS/MS) method. The lower limit of

quantification for this method is typically around 10 pg/mL[4][5][7][12].

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are

calculated from the plasma concentration-time data.

In Vivo Disposition and Metabolism Study in Rats
Study Design: A single ocular dose of 0.005% [3H]-Tafluprost ophthalmic solution is

administered to rats[11].

Sample Collection: Plasma, ocular tissues, and excreta (urine and feces) are collected at

various time points up to 24 hours post-dose.

Radioactivity Measurement: The total radioactivity in the collected samples is measured by

liquid scintillation counting.

Metabolite Profiling: Samples are analyzed by radio-high-performance liquid chromatography

(radio-HPLC) to separate and identify the parent drug and its metabolites[11].

In Vitro Metabolism Study
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System: Cryopreserved human hepatocytes or human recombinant CYP450 enzymes are

used[4].

Incubation: Tafluprost or Tafluprost acid is incubated with the in vitro system.

Analysis: The samples are analyzed by LC-MS to identify potential metabolites. This helps to

determine the metabolic pathways and the enzymes involved[4].
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Caption: Metabolic pathway of Tafluprost.
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Caption: Experimental workflow for a human pharmacokinetic study of Tafluprost.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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